

Spectroscopic Data of (-)-Isolongifolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-Isolongifolol	
Cat. No.:	B075120	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the sesquiterpenoid (-)-Isolongifolol. The information is compiled from various sources to aid in the identification, characterization, and further research of this natural product. This document presents data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with general experimental protocols.

General Information

Property	Value	Source
Chemical Formula	C15H26O	PubChem[1][2]
Molecular Weight	222.37 g/mol	PubChem[1][2]
IUPAC Name	[(1R,2S,7S,8S,9S)-3,3,7- trimethyl-8- tricyclo[5.4.0.0 ² , ⁹]undecanyl]m ethanol	PubChem[1]
CAS Number	1139-17-9	NIST WebBook[3]

Spectroscopic Data Mass Spectrometry (MS)

The electron ionization mass spectrum of **(-)-Isolongifolol** is characterized by a molecular ion peak and several major fragment ions. The data presented below is sourced from the NIST WebBook.

m/z	Relative Intensity (%)	Proposed Fragment
222	5	[M]+
207	15	[M - CH ₃] ⁺
191	10	[M - CH ₂ OH] ⁺
163	20	
149	25	
135	30	_
121	100	_
107	55	_
93	60	_
79	45	_
67	35	_
55	40	_
41	50	-

Data obtained from the NIST WebBook. The fragmentation pattern is consistent with the complex polycyclic structure of Isolongifolol.

Infrared (IR) Spectroscopy

Complete, experimentally verified IR spectral data for **(-)-Isolongifolol** is not readily available in the reviewed literature. However, analysis of the closely related derivative, Acetyl Longifoline, provides insight into the expected characteristic absorption bands. The spectrum of **(-)-Isolongifolol** is expected to show a strong, broad absorption for the hydroxyl (-OH) group and

characteristic C-H stretching and bending frequencies for the saturated polycyclic alkane structure.

Functional Group	Expected Absorption Range (cm ⁻¹)	Notes
O-H Stretch	3200-3600 (broad)	Characteristic of the primary alcohol.
C-H Stretch (sp³)	2850-3000	From the numerous methyl and methylene groups.
C-O Stretch	1000-1260	For the primary alcohol.

Note: The data for Acetyl Longifoline shows a carbonyl absorption at 1692 cm⁻¹, a gem-dimethyl absorption at 1375 cm⁻¹, and a methylene group absorption at 1457 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed and authoritatively assigned ¹H and ¹³C NMR data for **(-)-Isolongifolol** are not consistently available across the scientific literature. Researchers are advised to acquire and interpret their own NMR data for this compound. The following tables represent a compilation of generally expected chemical shift ranges for similar sesquiterpenoid structures.

¹H NMR (Proton NMR)

Proton Type	Expected Chemical Shift (δ) ppm	Expected Multiplicity
CH₂OH	3.0 - 4.0	Doublet of doublets or multiplet
CH (tertiary)	1.0 - 2.5	Multiplet
CH ₂ (cyclic)	1.0 - 2.0	Multiplet
CH₃ (methyl)	0.7 - 1.2	Singlet or doublet

¹³C NMR (Carbon-13 NMR)

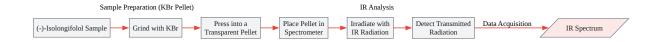
Carbon Type	Expected Chemical Shift (δ) ppm
CH₂OH	60 - 70
C (quaternary)	30 - 50
CH (tertiary)	30 - 60
CH ₂ (cyclic)	20 - 40
CH₃ (methyl)	15 - 30

Experimental Protocols

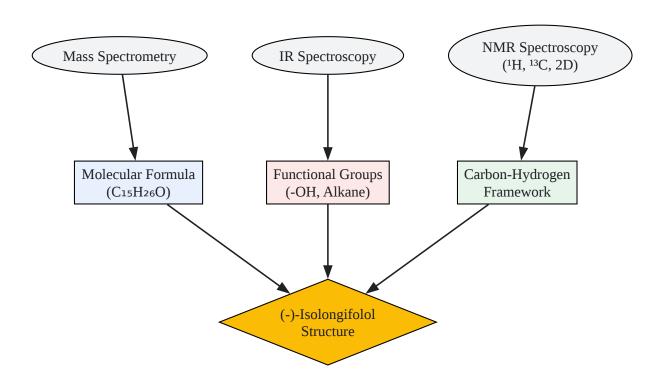
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters should be optimized based on the available instrumentation and sample characteristics.

Mass Spectrometry (GC-MS)

A common method for the analysis of volatile compounds like **(-)-Isolongifolol** is Gas Chromatography-Mass Spectrometry (GC-MS).


Click to download full resolution via product page

GC-MS Experimental Workflow for (-)-Isolongifolol Analysis.


Infrared (IR) Spectroscopy

For obtaining an IR spectrum of a solid sample like **(-)-Isolongifolol**, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (-)-Isolongifolol | C15H26O | CID 12311096 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolongifolol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data of (-)-Isolongifolol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075120#spectroscopic-data-of-isolongifolol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.